4-Deoxy-D-glucose

Descripción general

Descripción

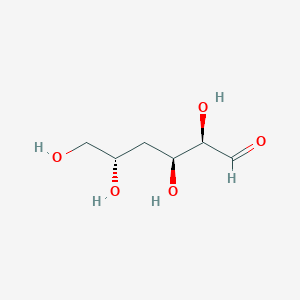

4-Deoxy-D-glucose is a deoxy sugar, which means it is a glucose molecule that has had one of its hydroxyl groups replaced by a hydrogen atom This compound is structurally similar to glucose but lacks the hydroxyl group at the fourth carbon position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Deoxy-D-glucose typically involves the deoxygenation of glucose derivatives. One common method is the reduction of 4-keto-D-glucose using suitable reducing agents. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reduction process .

Industrial Production Methods

Industrial production of this compound can involve more scalable methods, such as the catalytic hydrogenation of glucose derivatives. This process requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-Deoxy-D-glucose can undergo various chemical reactions, including:

Oxidation: This reaction can convert this compound into corresponding acids or aldehydes.

Reduction: Further reduction can lead to the formation of simpler sugar alcohols.

Substitution: The hydrogen atom at the fourth carbon can be substituted with other functional groups, such as halogens or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various sugar derivatives, such as 4-deoxy-4-fluoro-D-glucose, which can be used in further chemical synthesis or as intermediates in pharmaceutical applications .

Aplicaciones Científicas De Investigación

Biochemical Research

4-Deoxy-D-glucose serves as a valuable tool in biochemical research due to its ability to inhibit glycolysis. By competing with glucose for uptake, it can effectively reduce the energy supply for rapidly dividing cells, making it particularly useful in cancer research.

Case Study: Cancer Cell Metabolism

A study investigated the effects of 4-DG on human breast cancer cell lines. The results indicated that treatment with 4-DG led to a significant decrease in cell viability and proliferation. The mechanism was attributed to the inhibition of glycolytic pathways, which are often upregulated in cancer cells to meet their energy demands .

Pharmacological Applications

4-DG has been explored as a potential therapeutic agent in various diseases, particularly cancer and metabolic disorders.

Cancer Therapy

Research has shown that 4-DG can sensitize cancer cells to chemotherapy by depriving them of glucose, thereby enhancing the efficacy of drugs like cisplatin. In one study, 4-DG was used in combination with cisplatin-loaded nanoparticles, resulting in increased apoptosis in cancer cells while sparing normal cells from toxicity .

Diabetes Research

In diabetes research, 4-DG is studied for its role in glucose metabolism. It can mimic the effects of insulin by promoting glucose uptake in insulin-sensitive tissues, providing insights into potential treatments for insulin resistance .

Medical Imaging

This compound is also utilized in medical imaging, particularly in positron emission tomography (PET). Its radiolabeled derivatives, such as 18F-fluorodeoxyglucose (FDG), are widely used to visualize metabolic activity in tissues.

Case Study: Tumor Imaging

In clinical settings, FDG-PET imaging has revolutionized cancer diagnostics by allowing clinicians to assess metabolic activity within tumors. Studies have demonstrated that tumors exhibit higher uptake of FDG compared to surrounding tissues, aiding in early detection and treatment planning .

Agricultural Applications

Recent research has explored the use of 4-DG as a tracer in plant biology. Its structural similarity to glucose allows it to be used to study carbohydrate metabolism and transport in plants.

Case Study: Plant Imaging

A study demonstrated the application of 4-DG in tracing the movement of carbohydrates within tomato plants. By using radiolabeled 4-DG, researchers were able to visualize and quantify the translocation of sugars during photosynthesis .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 4-Deoxy-D-glucose involves its uptake by glucose transporters in cells. Once inside the cell, it is phosphorylated by hexokinase to form this compound-6-phosphate. unlike glucose-6-phosphate, this compound cannot proceed further in the glycolytic pathway, leading to the inhibition of glycolysis. This results in reduced ATP production and induces a state of energy deprivation in cells, particularly affecting rapidly dividing cells like cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

2-Deoxy-D-glucose: Similar to 4-Deoxy-D-glucose, this compound lacks a hydroxyl group at the second carbon position and is used in cancer therapy and metabolic studies.

3-Deoxy-D-glucose: This compound lacks a hydroxyl group at the third carbon position and has applications in biochemical research.

Uniqueness

This compound is unique in its specific inhibition of glycolysis at the fourth carbon position, which makes it particularly useful in studying the metabolic pathways and potential therapeutic applications in cancer treatment. Its structural specificity allows for targeted inhibition of glucose metabolism, distinguishing it from other deoxy sugars .

Actividad Biológica

4-Deoxy-D-glucose (4-DG) is a glucose analog that has garnered interest in the field of pharmacology due to its potential biological activities, particularly in cancer treatment and metabolic regulation. This article explores the biological activity of 4-DG, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

4-DG functions primarily as a glycolysis inhibitor . It is structurally similar to glucose but lacks the hydroxyl group at the fourth carbon, which impedes its metabolism. This non-metabolizable nature allows it to interfere with various cellular processes:

- Inhibition of Glycolysis : By competing with glucose for uptake and phosphorylation, 4-DG reduces the energy supply to cells, particularly cancer cells that rely heavily on glycolysis for survival and proliferation.

- N-Glycosylation Inhibition : 4-DG disrupts protein glycosylation processes, which are crucial for proper protein folding and function. This disruption can lead to increased endoplasmic reticulum (ER) stress and apoptosis in cancer cells .

- Impact on Immune Function : Studies indicate that 4-DG can modulate immune responses by affecting cytokine production and T cell activation, potentially enhancing anti-tumor immunity .

Cancer Treatment

The most significant application of 4-DG has been in oncology. Research indicates that it can inhibit tumor growth through several mechanisms:

- Combination Therapy : When used in conjunction with chemotherapeutic agents like Paclitaxel, 4-DG has shown enhanced anti-cancer effects by inducing greater apoptosis and cell cycle arrest in various cancer models .

- Hypoxic Tumors : 4-DG has been studied for its ability to target hypoxic tumor microenvironments, where traditional therapies may be less effective. By depriving these cells of energy, 4-DG can sensitize them to other treatments .

COVID-19 Treatment

In light of the COVID-19 pandemic, 4-DG has also been explored as a potential therapeutic agent. Its ability to inhibit glycolysis and glycosylation may reduce viral replication by limiting the energy available to infected cells . Clinical trials have demonstrated that patients treated with 4-DG experienced faster recovery times compared to standard care .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Case Studies

- Breast Cancer : A study involving breast cancer cell lines treated with 4-DG revealed a marked decrease in cell viability and an increase in apoptosis markers when combined with doxorubicin. This suggests a potential role for 4-DG in enhancing the efficacy of existing chemotherapy protocols.

- COVID-19 Patient Trials : In a Phase II clinical trial involving mild to moderate COVID-19 patients, those receiving 4-DG showed a statistically significant reduction in recovery time compared to control groups, highlighting its potential as an adjunct therapy during viral infections.

Propiedades

IUPAC Name |

(2R,3S,5S)-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-4(9)1-5(10)6(11)3-8/h3-7,9-11H,1-2H2/t4-,5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJOXJBNQDZEBI-ZLUOBGJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)C(C(C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CO)O)[C@@H]([C@H](C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80993648 | |

| Record name | 4-Deoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80993648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7286-46-6 | |

| Record name | 4-Deoxy-D-xylo-hexose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007286466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Deoxyhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80993648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 4-Deoxy-D-glucose has the molecular formula C6H12O5 and a molecular weight of 164.16 g/mol. While the provided papers don't explicitly detail spectroscopic data, 19F NMR spectroscopy has been employed to study the anomerization of fluorinated glucose analogs, including 4-fluoro-4-deoxy-D-glucose. [] This technique is valuable for analyzing the dynamic equilibrium between α- and β-anomers of these sugar derivatives.

A: Studies using yeast UDP-Glc:glucose-6-phosphate 1-glucosyl transferase reveal that hydroxyl groups at positions C-2, C-3, C-4, and C-6 of glucose are not essential for substrate recognition. [] The enzyme exhibits varying affinities and incorporation rates for deoxy-glucose analogs, with this compound showing reduced affinity compared to D-glucose. [] This suggests that the C-4 hydroxyl group plays a role in binding affinity and activity. Additionally, research on myo-inositol uptake inhibition by glucose analogs highlights the importance of the trans-diol configuration on carbons 2 and 3 of D-glucose. [] Replacing either of these hydroxyl groups with fluorine abolishes the inhibitory activity, indicating their crucial role in target interaction. []

A: While the provided research doesn't directly compare this compound with alternatives, several deoxy-glucose analogs have been synthesized and investigated. [, ] These include 2-deoxy-D-glucose, 3-deoxy-D-glucose, 5-deoxy-D-glucose, and 6-deoxy-D-glucose. [, ] The specific applications and properties of each analog can differ, prompting further research to evaluate their suitability as alternatives to this compound.

A: The provided research primarily focuses on the synthesis and chemical properties of this compound and its derivatives. While its potential as an anti-glycolytic agent is acknowledged [], the papers do not delve into specific cell-based assays, animal models, or clinical trials.

A: Early research on this compound focused on its synthesis and chemical characterization. [, , ] This laid the foundation for understanding its structure and reactivity. Subsequent investigations explored its potential as a glucose analog and its impact on biological systems. [, , , ] The development of fluorinated glucose analogs like 4-fluoro-4-deoxy-D-glucose and their study using NMR spectroscopy marked a significant milestone in understanding the dynamic behavior and interactions of these molecules. []

A: The study of this compound bridges chemistry, biochemistry, and potentially medicine. Its role as a glucose analog makes it relevant to understanding carbohydrate metabolism and developing therapeutic strategies for diseases like cancer [] where glycolysis is often upregulated. The use of sophisticated analytical techniques like NMR spectroscopy [] further highlights the interdisciplinary nature of this research.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.